(3-Amino-4-hydroxyphenyl)acetic acid

Vue d'ensemble

Description

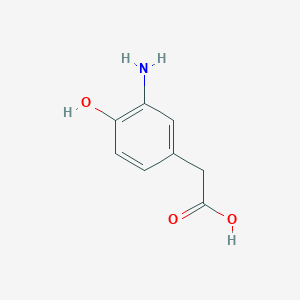

(3-Amino-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, featuring both an amino group and a hydroxyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-hydroxyphenyl)acetic acid typically involves the nitration of phenylacetic acid, followed by reduction and hydrolysis. One common method includes the following steps:

Nitration: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrolysis: The resulting compound is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Amino-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of (3-Amino-4-oxophenyl)acetic acid.

Reduction: Formation of (3-Amino-4-hydroxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of (3-amino-4-hydroxyphenyl)acetic acid can be achieved through various methods, often involving the reduction of nitro compounds or the reaction of phenolic compounds with carboxylic acids. Recent studies have highlighted the synthesis of derivatives that exhibit enhanced biological activities. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant pathogens, demonstrating promising results against strains such as MRSA and VRE .

Antimicrobial Activity

Recent research has shown that derivatives of this compound possess significant antimicrobial properties. These compounds were tested against various pathogens identified by the World Health Organization as high-priority targets due to their increasing resistance to conventional antibiotics. The derivatives exhibited structure-dependent antimicrobial activity, particularly against Gram-positive bacteria and some Gram-negative strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 16 | 1-8 | MRSA |

| Compound 17 | 0.5-2 | VRE |

| Compound 20 | 8-64 | Drug-resistant Candida species |

Anticancer Properties

This compound derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that certain compounds could reduce the viability of A549 lung cancer cells significantly while showing minimal cytotoxicity to non-cancerous cells . The most effective candidates exhibited antioxidant properties, making them attractive for further development as anticancer agents.

| Compound | Cell Viability Reduction (%) | Antioxidant Activity |

|---|---|---|

| Compound 20 | 50 | High |

| Compound 22 | 40 | Moderate |

Polymer Production

The compound is also noted for its utility in synthesizing heat-resistant polymers, particularly those used in electronic materials. The high purity and yield of this compound derivatives make them suitable precursors for advanced polymer formulations .

Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives that require enhanced thermal stability and chemical resistance. This application is particularly relevant in industries focusing on electronics and automotive components.

Mécanisme D'action

The mechanism of action of (3-Amino-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyphenylacetic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

3-Aminophenylacetic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.

4-Aminophenylacetic acid: Similar structure but with different positioning of functional groups, leading to distinct properties.

Uniqueness

(3-Amino-4-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a wide range of chemical reactions and biological activities. This dual functionality makes it a valuable compound for research and industrial applications.

Activité Biologique

(3-Amino-4-hydroxyphenyl)acetic acid, also known as 3-((4-hydroxyphenyl)amino)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by an amino group and a hydroxyl group attached to a phenyl ring, contributing to its biological activity. The synthesis of derivatives of this compound has been explored extensively, leading to compounds with enhanced bioactivity against various pathogens and cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated several derivatives for their efficacy against A549 non-small cell lung cancer (NSCLC) cells. Notably, certain compounds reduced cell viability by up to 50% and inhibited cell migration, indicating potential as therapeutic agents in cancer treatment.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Viability Reduction (%) | IC50 (µM) | Migration Inhibition (%) |

|---|---|---|---|

| Compound 20 | 50 | 12.5 | 40 |

| Compound 22 | 45 | 15.0 | 35 |

| Compound 29 | 48 | 14.0 | 38 |

The most promising candidate, compound 20, exhibited potent antioxidant properties alongside its anticancer activity, suggesting a dual mechanism that could be beneficial in therapeutic applications .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been investigated. These compounds were screened against various multidrug-resistant bacteria and fungi, including those classified under the ESKAPE group by the WHO.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| E. coli | 8 - 64 |

| Candida auris | 8 - 64 |

The derivatives demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) indicating their potential as novel antimicrobial agents .

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies using A549 cell lines showed that specific derivatives significantly reduced tumor cell viability compared to standard chemotherapeutics like doxorubicin and cisplatin, suggesting a promising alternative for lung cancer treatment.

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of these derivatives against drug-resistant strains such as MRSA and Candida auris, showcasing their potential utility in addressing the growing concern of antimicrobial resistance in clinical settings .

Pharmacokinetics and ADME Properties

In silico analyses have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for several derivatives of this compound. These properties are critical for assessing the viability of compounds as therapeutic agents.

Table 3: ADME Properties of Selected Derivatives

| Compound ID | Absorption (%) | Distribution Volume (L/kg) | Metabolism (Phase I/II) |

|---|---|---|---|

| Compound 20 | >80 | 1.5 | Phase I: CYP450; Phase II: UGT |

| Compound 22 | >75 | 1.2 | Phase I: CYP450; Phase II: UGT |

These findings suggest that the derivatives not only possess significant biological activity but also favorable pharmacokinetic profiles, enhancing their potential for development into clinical therapeutics .

Propriétés

IUPAC Name |

2-(3-amino-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZKIUFHHMUPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363023 | |

| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38196-08-6 | |

| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.